2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(4-chloro-3-fluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVKHZWVWYBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ethan-1-ol Moiety: This step involves the reduction of an appropriate precursor, such as an aldehyde or ketone, to form the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes controlled oxidation to form carbonyl derivatives. Key transformations include:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | 2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]acetaldehyde | 78% | Dichloromethane, 0–25°C, 6 hr |
| KMnO₄ (aq. acidic) | 2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]acetic acid | 65% | H₂SO₄ (0.1 M), 60°C, 4 hr |
Over-oxidation risks exist with strong oxidizing agents, necessitating precise stoichiometric control.
Nucleophilic Substitution Reactions
The chloro-fluorophenyl group participates in aromatic substitution, while the hydroxyl group can be derivatized:
Aromatic Substitution
Hydroxyl Group Functionalization
-
Tosylation :
Reacts with TsCl/Et₃N to form a tosylate intermediate (94% yield) , enabling subsequent nucleophilic substitutions (e.g., azide formation with NaN₃) .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions, though its electron-deficient nature modifies reactivity:
| Dipolarophile | Product Class | Catalyst | Yield |
|---|---|---|---|
| Phenylacetylene | Bis-triazole derivatives | CuI/Et₃N | 76% |
| Ethyl propiolate | Ester-functionalized adducts | Ru-catalyzed | 88% |
Reaction kinetics show a preference for terminal alkynes over internal dipolarophiles .
Catalytic Asymmetric Transformations
The hydroxyl group enables enantioselective syntheses via chiral catalysts:
Ru-Prolineamide System
-
Converts prochiral ketones to β-triazolylethanol derivatives with >95% enantiomeric excess (ee) .
-
Key intermediates:
Biological Interaction Pathways
While not direct chemical reactions, the compound modulates biological systems through:
-
Enzyme inhibition : Triazole-metal coordination disrupts metalloenzyme active sites (e.g., carbonic anhydrase IX, IC₅₀ = 6.2 μM).
-
Cytokine suppression : Reduces TNFα and IL6 production by 40–60% in macrophage assays.
This compound’s multifunctional architecture supports diverse synthetic applications in medicinal chemistry and materials science. Experimental protocols emphasize solvent polarity and catalyst selection to optimize reaction outcomes.
Scientific Research Applications
Overview
The compound 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its applications across various fields, focusing on scientific research, particularly in medicinal chemistry, agriculture, and material science.
Anticancer Activity
Triazole derivatives have shown promising anticancer properties. Studies indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These values suggest a strong potential for further development as an anticancer agent .
Antifungal Activity
The compound's structure suggests it may possess antifungal properties similar to other triazole derivatives. In vitro assays have demonstrated effectiveness against various Candida species, including those resistant to conventional treatments. This highlights its potential use in overcoming antifungal resistance .
Antibacterial Activity
Research has indicated that triazole compounds can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific compound under discussion has shown efficacy in inhibiting the growth of several bacterial strains, making it a candidate for further exploration in antibacterial drug development .
Agricultural Applications
Triazoles are also utilized in agriculture as fungicides. The compound may be effective against crop pathogens, contributing to improved yield and plant health. Its mechanism likely involves inhibiting fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Material Science Applications
In addition to biological applications, triazole compounds are being explored for their potential in material science. Their unique chemical properties allow for the development of novel materials with specific functionalities, such as sensors or catalysts. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the structure–activity relationship (SAR) of triazole compounds, revealing that modifications at specific positions can significantly enhance anticancer activity. This underscores the importance of chemical structure in determining biological efficacy .
Case Study 2: Antifungal Resistance
Another investigation focused on the effectiveness of triazoles against resistant fungal strains. The findings demonstrated that slight modifications in the chemical structure could overcome resistance mechanisms, offering insights into developing more effective antifungal agents .
Mechanism of Action
The mechanism of action of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-fluorophenyl)ethan-1-one
- 1-(4-chloro-2-fluorophenyl)piperazine
- 3-(4-fluorophenyl)-1-(2-thienyl)-2-propen-1-one
Uniqueness
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The triazole ring also provides a versatile scaffold for further functionalization and optimization of its properties.
Biological Activity
The compound 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial effects. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.63 g/mol. The presence of both chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological profile.
Research indicates that triazole derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Oxidative Stress Induction : Some studies suggest that triazole derivatives increase the production of reactive oxygen species (ROS), leading to oxidative damage in target cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative similar to this compound demonstrated significant cytotoxic effects against various breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values indicating strong growth inhibition . The mechanism involved apoptosis induction through ROS generation and suppression of key signaling pathways like Notch-AKT .
Antibacterial Activity
Preliminary data suggest that triazole derivatives may also possess antibacterial activity. The structural features that enhance their interaction with bacterial targets could be explored further to evaluate their efficacy against resistant strains.
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 2.96 | Apoptosis via ROS |
| Study B | MDA-MB-231 | 0.80 | Inhibition of Notch-AKT |
| Study C | SK-BR-3 | 0.79 | Oxidative stress induction |
Q & A
Q. Refinement workflow :
Data integration : Use SAINT or HKL-2000 for frame processing.
Structure solution : Employ SHELXT for dual-space methods (charge flipping).
Refinement : Apply SHELXL with anisotropic displacement parameters (ADPs) for non-H atoms. Use restraints for disordered regions.
Validation : Check with PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .
Pitfalls :
- Overfitting high-resolution data (R1/R2 discrepancies).
- Ignoring hydrogen bonding networks (validate with Olex2’s hydrogen placement tool) .
Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) influence the biological activity of triazole derivatives?
- Electron-withdrawing effects : Fluorine increases triazole ring stability and enhances bioavailability via C-F bond interactions with target proteins.
- Chlorine : Enhances lipophilicity (logP ↑) but may reduce solubility. In analogs, 4-chloro substitution improved antifungal activity (e.g., 4g vs. tebuconazole in C. gloeosporioides assays) .
- Ethanolic OH : Hydrogen-bonding capacity critical for binding to enzymes (e.g., cytochrome P450 in antifungal activity) .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should experimental controls be designed?
Q. Assay design :
- Cell lines : Use A549 (lung carcinoma) or MCF-7 (breast cancer) with 72-hour exposure.
- Dose-response : Test 1–100 µM concentrations; calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Controls :
- Positive: Doxorubicin (IC₅₀ ~0.1–1 µM).
- Negative: DMSO vehicle (<0.1% v/v).
- Viability metrics : MTT assay (absorbance at 570 nm) with triplicate technical replicates .
Advanced: How can contradictions in bioactivity data between similar triazole derivatives be systematically analyzed?
Q. Approach :
Meta-analysis : Compare IC₅₀ values across studies (e.g., 45.1 µM for compound 74 vs. 78.9 µM for 75 in A549 cells ).
Structural alignment : Overlay crystallographic data (e.g., CCDC entries) to identify steric/electronic differences.
Statistical validation : Apply ANOVA to cytotoxicity datasets (p < 0.05) and adjust for batch effects (e.g., cell passage number).
Mechanistic studies : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
